

The Chromogenic Substrate 4-Nitrophenyl α -D-glucopyranoside: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophenyl α -D-glucopyranoside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of 4-Nitrophenyl α -D-glucopyranoside (α -PNPG), a widely used chromogenic substrate in biochemical and diagnostic assays.

Core Properties of 4-Nitrophenyl α -D-glucopyranoside (α -PNPG)

4-Nitrophenyl α -D-glucopyranoside is a synthetic glycoside that serves as a key tool for the detection and quantification of α -D-glucosidase activity.^{[1][2][3]} Its utility lies in its chromogenic nature; the substrate itself is colorless, but its enzymatic hydrolysis yields a yellow-colored product, 4-nitrophenol (pNP), which can be easily measured spectrophotometrically.^{[1][4]} This property makes it an invaluable reagent for studying enzyme kinetics, screening for enzyme inhibitors, and developing diagnostic assays.^[5]

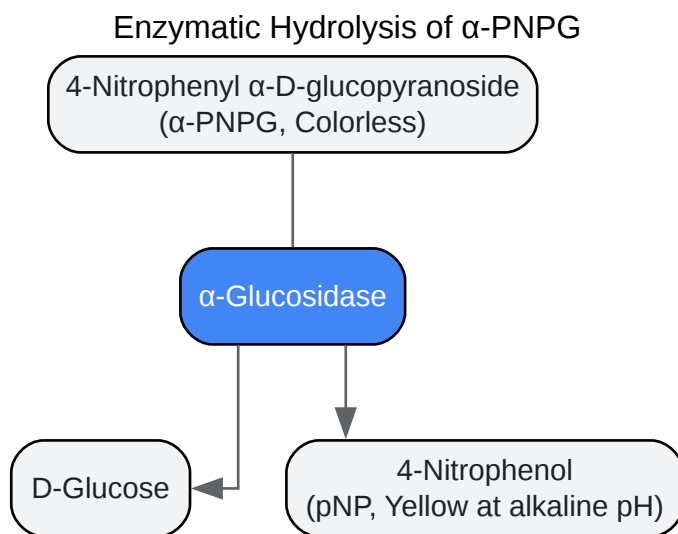
Physicochemical Properties

A summary of the key physicochemical properties of α -PNPG is presented in the table below.

Property	Value
Chemical Formula	C ₁₂ H ₁₅ NO ₈
Molecular Weight	301.25 g/mol [6]
CAS Number	3767-28-0[6]
Appearance	Off-white to light yellow crystalline powder[6]
Melting Point	210-216 °C[6]
Solubility	Soluble in water, warm ethanol, and methanol. [6] Also soluble in DMF and DMSO.
Storage Conditions	-20°C, protected from light.[1][3]

Mechanism of Action

The fundamental principle behind the use of α -PNPG lies in its specific recognition and cleavage by α -glucosidase. The enzyme catalyzes the hydrolysis of the α -glycosidic bond linking the glucose molecule to the 4-nitrophenyl group. This reaction releases glucose and 4-nitrophenol. In an alkaline solution, 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a strong absorbance at approximately 400-405 nm, imparting a yellow color to the solution.[2] The intensity of the color is directly proportional to the amount of 4-nitrophenol produced, which in turn is a measure of the α -glucosidase activity.



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Figure 1: Enzymatic reaction of α -PNPG hydrolysis.

Quantitative Data

The efficiency of α -PNPG as a substrate is characterized by its kinetic parameters, primarily the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_{max}). These values can vary depending on the source of the α -glucosidase and the assay conditions.

Molar Extinction Coefficient of 4-Nitrophenol

Accurate quantification of enzyme activity relies on the molar extinction coefficient (ϵ) of the product, 4-nitrophenol.

Compound	Wavelength (nm)	pH	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)
4-Nitrophenol	400	10.2 (0.01 M NaOH)	~18,380

Kinetic Parameters of α -Glucosidase with α -PNPG

The following table summarizes the reported K_m and V_{max} values for α -glucosidase from various sources with α -PNPG as the substrate. It is important to note that direct comparison should be made with caution due to variations in experimental conditions.

Enzyme Source	K_m (mM)	V_{max} ($\mu\text{mol}/\text{min}/\text{mg}$)	Assay Conditions
Saccharomyces cerevisiae (Yeast)	0.73	Not specified	50 mM Potassium phosphate buffer, pH 6.3, 30°C
Bacterial (coupled assay)	Not directly specified for α -glucosidase	Not applicable	50 mM HEPES, pH 7.15, 37°C

Experimental Protocols

The following section provides a detailed methodology for a typical α -glucosidase assay using α -PNPG. This protocol can be adapted for various applications, including enzyme characterization and inhibitor screening.

Reagents and Materials

- α -Glucosidase: From a source of interest (e.g., *Saccharomyces cerevisiae*).
- 4-Nitrophenyl α -D-glucopyranoside (α -PNPG): Substrate solution (e.g., 5 mM in buffer).
- Buffer: 0.1 M Phosphate buffer (pH 6.8).
- Stopping Reagent: 0.1 M Sodium carbonate (Na_2CO_3) solution.
- Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.
- 96-well microplates or cuvettes.
- Incubator or water bath.

Assay Procedure

- Preparation of Reagents:
 - Prepare the phosphate buffer and dissolve the α -glucosidase enzyme to the desired concentration.
 - Prepare the α -PNPG substrate solution in the same buffer.
 - Prepare the sodium carbonate stopping reagent.
- Enzyme Reaction:
 - To each well of a 96-well plate, add a specific volume of the enzyme solution (e.g., 50 μ L).
 - For inhibitor screening, pre-incubate the enzyme with the test compound for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
 - Initiate the reaction by adding a specific volume of the α -PNPG solution (e.g., 50 μ L) to each well.
- Incubation:
 - Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
- Stopping the Reaction:
 - Terminate the reaction by adding a specific volume of the sodium carbonate solution (e.g., 100 μ L) to each well. The alkaline pH will stop the enzymatic reaction and induce the yellow color of the 4-nitrophenolate ion.
- Measurement:
 - Measure the absorbance of each well at 405 nm using a microplate reader.
- Controls:

- Blank: Contains all reagents except the enzyme, to correct for non-enzymatic hydrolysis of the substrate.
- Negative Control: Contains all reagents except the test inhibitor, to determine the maximum enzyme activity.

Calculation of Enzyme Activity

The rate of the reaction can be calculated using the Beer-Lambert law:

Activity ($\mu\text{mol}/\text{min}/\text{mL}$) = $(\Delta A_{405} / \text{min}) * (\text{Total reaction volume}) / (\epsilon * \text{Path length} * \text{Enzyme volume})$

Where:

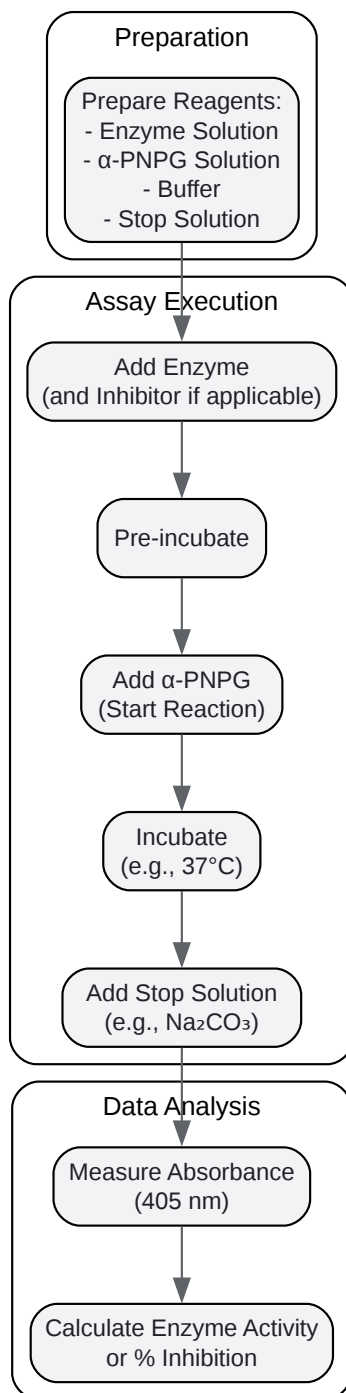
- ΔA_{405} is the change in absorbance at 405 nm.
- ϵ is the molar extinction coefficient of 4-nitrophenol.
- The path length is typically 1 cm for a standard cuvette or can be determined for a microplate.

For inhibitor screening, the percentage of inhibition can be calculated as:

% Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$

Where:

- A_{control} is the absorbance of the negative control.
- A_{sample} is the absorbance in the presence of the test inhibitor.

Experimental Workflow for α -Glucosidase Assay[Click to download full resolution via product page](#)**Figure 2:** General experimental workflow for an α -PNPG-based α -glucosidase assay.

Applications in Research and Drug Development

The chromogenic properties of α -PNPG make it a versatile tool with numerous applications:

- **Enzyme Kinetics and Characterization:** It is routinely used to determine the kinetic parameters (K_m and V_{max}) of α -glucosidases from various sources.[5]
- **High-Throughput Screening (HTS) for Inhibitors:** The simplicity and reliability of the α -PNPG assay make it ideal for screening large libraries of compounds for potential α -glucosidase inhibitors, which are of interest in the development of therapeutics for diabetes and other metabolic disorders.
- **Diagnostics:** The assay can be adapted for the diagnosis of diseases associated with abnormal α -glucosidase activity.
- **Biochemical Research:** It is employed in fundamental research to study carbohydrate metabolism and the role of α -glucosidases in various biological processes.[5]

In conclusion, 4-Nitrophenyl α -D-glucopyranoside is a robust and indispensable tool for researchers and scientists in various fields. Its well-defined properties and the straightforward nature of its associated assays ensure its continued importance in enzyme research and drug discovery.

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